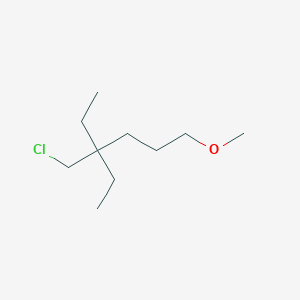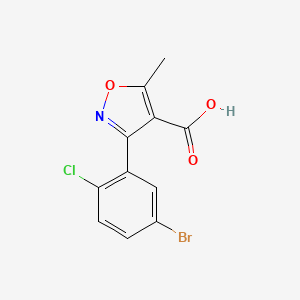
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, along with a methyl group on the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzoic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms on the phenyl ring.
Cyclization: The brominated and chlorinated intermediate is then subjected to cyclization reactions to form the isoxazole ring.
Carboxylation: Finally, the carboxylic acid group is introduced to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial in industrial settings to achieve cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring, along with the carboxylic acid group, play a crucial role in its binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chlorophenylboronic acid
- (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone
- 5-Bromo-2-aryl benzimidazoles
Uniqueness
3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The isoxazole ring further enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C11H7BrClNO3 |
|---|---|
Peso molecular |
316.53 g/mol |
Nombre IUPAC |
3-(5-bromo-2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) |
Clave InChI |
UVFLWPBJMGCBOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


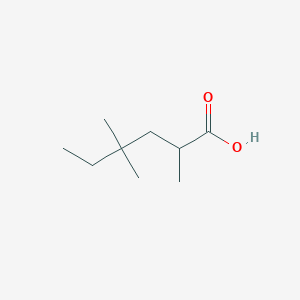

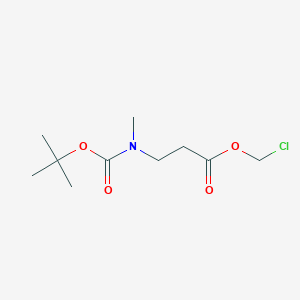
![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
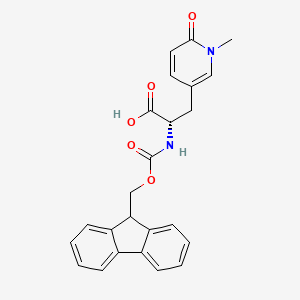
![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)
![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
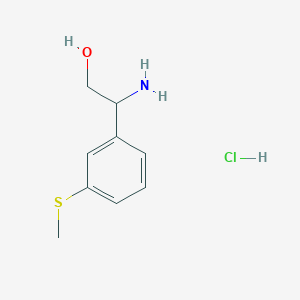
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)
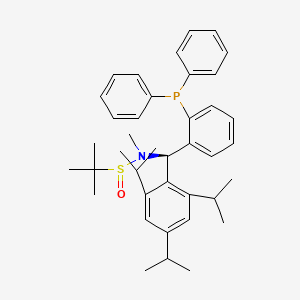
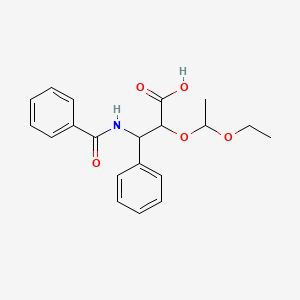
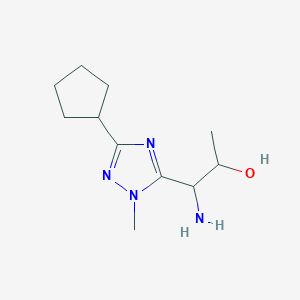
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
